

# An In-Depth Technical Guide to the EC1167 Linker in Antibody-Drug Conjugates

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **EC1167**

Cat. No.: **B12430693**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The **EC1167** linker is a critical component of the small molecule-drug conjugate (SMDC) EC1169, a promising therapeutic agent targeting Prostate-Specific Membrane Antigen (PSMA). EC1169 is designed for the treatment of recurrent metastatic, castration-resistant prostate cancer (mCRPC). This technical guide provides a comprehensive overview of the **EC1167** linker, including its structure, mechanism of action, and the experimental data supporting its use in the targeted delivery of the potent cytotoxic agent, tubulysin B hydrazide (TubBH).

EC1169 is a water-soluble SMDC that utilizes the **EC1167** linker to connect a PSMA-targeting ligand to the tubulysin B payload.<sup>[1][2]</sup> The design of the **EC1167** linker is pivotal to the success of EC1169, ensuring stability in systemic circulation and facilitating the specific release of the cytotoxic payload within PSMA-expressing tumor cells.<sup>[2]</sup>

## Core Components of EC1169

The SMDC EC1169 is comprised of three key components:

- Targeting Moiety: A high-affinity ligand that specifically binds to PSMA, a protein highly overexpressed on the surface of prostate cancer cells.

- Linker (**EC1167**): A stable, enzyme-cleavable linker that connects the targeting moiety to the cytotoxic payload.
- Payload: Tubulysin B hydrazide (TubBH), a potent microtubule-destabilizing agent that induces cell cycle arrest and apoptosis.

## EC1167 Linker: Structure and Properties

The **EC1167** linker is a hydrophilic, enzyme-cleavable linker. Its chemical formula is C33H45N7O17S, with a molecular weight of 843.81 g/mol .[\[3\]](#)

Chemical Structure of **EC1167** Hydrochloride:

While a definitive, publicly available diagram of the precise chemical structure of the **EC1167** linker is not available, the SMILES (Simplified Molecular-Input Line-Entry System) notation for its hydrochloride salt provides insight into its composition: SC--INVALID-LINK--=O)NC(--INVALID-LINK--=O)NC(--INVALID-LINK--=O)NC(CC1=CC=C(CNC(NCCCC--INVALID-LINK--=O)NC(N--INVALID-LINK--=O)CCC(O)=O)=O)C=C1)=O)=O.Cl.[\[4\]](#) This structure suggests a peptide-based linker containing multiple amino acid residues, which would be consistent with an enzyme-cleavable design.

## Mechanism of Action of the **EC1167** Linker in **EC1169**

The mechanism of action of the **EC1167** linker is integral to the targeted delivery and therapeutic efficacy of EC1169. The process can be summarized in the following steps:

- Targeting and Binding: The PSMA-targeting ligand of EC1169 binds with high affinity to PSMA expressed on the surface of prostate cancer cells.
- Internalization: Upon binding, the entire EC1169 conjugate is internalized into the cancer cell via endocytosis.
- Enzymatic Cleavage: Within the intracellular environment of the tumor cell, specific enzymes recognize and cleave the **EC1167** linker.[\[2\]](#) This enzymatic cleavage is a critical step that releases the active tubulysin B hydrazide payload.

- Payload-Induced Cytotoxicity: Once liberated, TubBH binds to tubulin, inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in the cancer cell.[2]

The stability of the **EC1167** linker in the systemic circulation is crucial to minimize off-target toxicity. The linker is designed to remain intact in the bloodstream and only undergo cleavage under the specific enzymatic conditions present within the target cancer cells.[2]

## Preclinical and Clinical Data

The efficacy and safety of EC1169, and by extension the performance of the **EC1167** linker, have been evaluated in preclinical and clinical studies.

### Preclinical Studies

In preclinical xenograft models using PSMA-positive human prostate cancer cells, EC1169 demonstrated potent antitumor activity, leading to complete tumor remissions and cures.[1] This targeted efficacy highlights the ability of the **EC1167** linker to effectively deliver the cytotoxic payload to the tumor site.

### Clinical Trials

A Phase 1 clinical trial (NCT02202447) was conducted to evaluate the safety, tolerability, and preliminary efficacy of EC1169 in patients with mCRPC. The study demonstrated that EC1169 was well-tolerated, and there was evidence of anti-tumor activity in both taxane-naïve and taxane-exposed patients.[5][6] These findings support the viability of the PSMA-targeted therapeutic strategy employing the **EC1167** linker.

Table 1: Summary of EC1169 Phase 1 Clinical Trial Data

| Parameter                | Finding                                                                                                     | Reference |
|--------------------------|-------------------------------------------------------------------------------------------------------------|-----------|
| Recommended Phase 2 Dose | 6.5 mg/m <sup>2</sup> administered as an IV bolus on days 1 and 8 of a 21-day cycle                         | [5]       |
| Tolerability             | Well-tolerated with most treatment-related adverse events being Grade 1 and 2                               | [5]       |
| Efficacy                 | Evidence of anti-tumor activity, including stable disease and a confirmed partial response in some patients | [6]       |

## Experimental Protocols

Detailed experimental protocols are essential for the characterization and validation of ADCs and their linkers. Below are generalized protocols based on standard methodologies used in the field.

### In Vitro Cytotoxicity Assay

This assay is used to determine the potency of the ADC against cancer cell lines.

- Cell Culture: Culture PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) cancer cells in appropriate media.
- Treatment: Seed cells in 96-well plates and treat with serial dilutions of EC1169, free TubBH, and a non-targeting control conjugate.
- Incubation: Incubate the cells for a specified period (e.g., 72 hours).
- Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.
- Data Analysis: Calculate the IC<sub>50</sub> (half-maximal inhibitory concentration) values to determine the potency and specificity of the conjugate.

## In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of the ADC in a living organism.

- Animal Model: Use immunodeficient mice (e.g., nude or SCID).
- Tumor Implantation: Subcutaneously implant PSMA-positive human prostate cancer cells (e.g., LNCaP) into the flanks of the mice.
- Treatment: Once tumors reach a specified size, randomize the mice into treatment groups and administer EC1169, vehicle control, and other relevant control agents intravenously.
- Monitoring: Monitor tumor volume and body weight of the mice regularly.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

## Linker Stability Assay

This assay assesses the stability of the ADC linker in plasma.

- Incubation: Incubate EC1169 in human plasma at 37°C for various time points.
- Sample Preparation: At each time point, precipitate plasma proteins and extract the ADC.
- Analysis: Analyze the samples using techniques such as LC-MS/MS to quantify the amount of intact ADC and any released payload.
- Half-life Calculation: Determine the half-life of the ADC in plasma to assess linker stability.

## Visualizations

### Signaling Pathway of EC1169 Action



[Click to download full resolution via product page](#)

Caption: Mechanism of action of the PSMA-targeted SMDC EC1169.

## Experimental Workflow for In Vivo Efficacy Study



[Click to download full resolution via product page](#)

Caption: Workflow for a typical in vivo xenograft study of EC1169.

## Conclusion

The **EC1167** linker is a sophisticated and essential component of the SMDC EC1169, enabling the targeted delivery of a highly potent cytotoxic agent to PSMA-expressing prostate cancer cells. Its enzyme-cleavable design ensures stability in circulation while allowing for efficient payload release within the target cells. Preclinical and early clinical data for EC1169 have demonstrated a promising safety and efficacy profile, underscoring the potential of this linker technology in the development of next-generation targeted cancer therapies. Further research and clinical development will continue to elucidate the full therapeutic potential of ADCs and SMDCs utilizing advanced linker technologies like **EC1167**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. EC-1169 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. urotoday.com [urotoday.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the EC1167 Linker in Antibody-Drug Conjugates]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12430693#ec1167-linker-mechanism-of-action-in-adcs>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)